molecular formula C13H26N2O4 B1381518 tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate CAS No. 1803610-77-6

tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate

Cat. No. B1381518
M. Wt: 274.36 g/mol
InChI Key: WRJMUGGWRCHVFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate” is a chemical compound with the CAS Number: 1803610-77-6 . It has a molecular weight of 274.36 . The IUPAC name for this compound is tert-butyl ((4- (2-aminoethoxy)tetrahydro-2H-pyran-4-yl)methyl)carbamate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H26N2O4/c1-12(2,3)19-11(16)15-10-13(18-9-6-14)4-7-17-8-5-13/h4-10,14H2,1-3H3,(H,15,16) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Methods : tert-Butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate derivatives are synthesized as intermediates in various chemical processes. For instance, one compound was synthesized from commercially available materials using steps like acylation, nucleophilic substitution, and reduction, achieving a total yield of 81% (Zhao et al., 2017).

  • Crystallography and Molecular Structure : The study of carbamate derivatives, including tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate, involves analyzing their crystal structure. These structures often display an interplay of various hydrogen bonds, forming three-dimensional architectures (Das et al., 2016).

Chemical Properties and Reactions

  • Carbamate Derivatives : Various derivatives of tert-butyl carbamates are studied for their unique chemical properties and potential applications. For instance, some studies focus on their ring-opening polymerization behavior or their role as intermediates in the synthesis of complex molecules (Sanda et al., 2001).

  • Catalysis and Synthesis : Certain studies delve into the catalytic properties of compounds involving tert-butyl carbamates, such as the use of Indium(III) halides for catalyzing the N-tert-butoxycarbonylation of amines, demonstrating their versatility in synthetic organic chemistry (Chankeshwara & Chakraborti, 2006).

  • Chemical Transformations : tert-Butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate and its derivatives are also used in chemical transformations, such as in the preparation of glycoconjugates through glycosylative transcarbamylation, indicating their utility in synthesizing complex biomolecules (Henry & Lineswala, 2007).

Safety And Hazards

The safety information pictograms for this compound are GHS05 and GHS07 . The signal word is "Danger" . The hazard statements are H302, H315, H318, and H335 .

properties

IUPAC Name

tert-butyl N-[[4-(2-aminoethoxy)oxan-4-yl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O4/c1-12(2,3)19-11(16)15-10-13(18-9-6-14)4-7-17-8-5-13/h4-10,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRJMUGGWRCHVFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCOCC1)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate
Reactant of Route 3
Reactant of Route 3
tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate
Reactant of Route 4
tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate
Reactant of Route 5
tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate
Reactant of Route 6
Reactant of Route 6
tert-butyl N-{[4-(2-aminoethoxy)oxan-4-yl]methyl}carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.